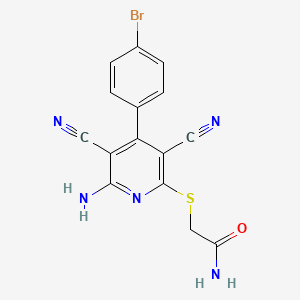

![molecular formula C16H19FN8OS B2828083 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 898414-60-3](/img/structure/B2828083.png)

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including two ethylamino groups, a triazolo[4,3-a][1,3,5]triazin ring, a thio group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The triazolo[1,2,4]triazin ring is a fused ring system that includes two nitrogen atoms in each ring . The ethylamino groups are likely to be attached to the 5 and 7 positions of this ring. The thio group is attached to the 3 position of the ring and is linked to the acetyl group, which is further connected to the fluorophenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The compound of interest, due to its complex heterocyclic structure, is related to various research domains focusing on the synthesis and evaluation of heterocyclic compounds for biological activities. Studies have demonstrated the utility of similar heterocyclic compounds in various biological applications, including insecticidal, antimicrobial, and antiviral activities.

Insecticidal Assessment : Research has explored the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a][1,3,5]triazinium derivatives, for their potential insecticidal properties. For instance, a study by Fadda et al. (2017) focused on the synthesis of new heterocycles as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the relevance of such compounds in pest control strategies (Fadda et al., 2017).

Antiviral Activity : The antiviral properties of heterocyclic compounds similar to the compound have been studied, with a focus on influenza A (H1N1) virus and potentially other viral pathogens. Demchenko et al. (2020) synthesized derivatives of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide, showing significant antiviral activity against the influenza A virus H1N1, highlighting the potential of such compounds in the development of new antiviral drugs (Demchenko et al., 2020).

Antimicrobial and Anticancer Activities : The synthesis of novel heterocyclic compounds has also been directed towards evaluating their antimicrobial and anticancer activities. Various studies have reported the synthesis of compounds with potential biological activities, including antimicrobial and anticancer effects. For example, the work by Riyadh et al. (2011) on the synthesis of substituted pyrazoles and other heterocyclic compounds demonstrated both antitumor and antimicrobial activities, which suggests the broad therapeutic potential of such chemical frameworks (Riyadh, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with thePCAF bromodomain . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of regulating gene expression.

Mode of Action

It is suggested that it could potentially act as aninhibitor of the PCAF bromodomain . Inhibition of this domain can disrupt its interaction with acetylated lysines, thereby potentially affecting gene expression.

Biochemical Pathways

Given its potential role as a pcaf bromodomain inhibitor, it could be involved in the regulation ofgene expression . By inhibiting the PCAF bromodomain, the compound could disrupt the normal function of histones and other proteins, leading to changes in the transcription of certain genes.

Result of Action

Given its potential role as a pcaf bromodomain inhibitor, it could lead to changes in thetranscription of certain genes . This could potentially result in a

Eigenschaften

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSOCFARQKWEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2828001.png)

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)